molecular formula C18H18N4O5S B2938172 Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537004-58-3

Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2938172
CAS No.: 537004-58-3
M. Wt: 402.43
InChI Key: HKKZFSTZVIXJDN-UHFFFAOYSA-N
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Description

Methyl 2-(ethylsulfanyl)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H18N4O5S and its molecular weight is 402.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Insights

Pyrimidine derivatives, including compounds similar to the specified molecule, have been the subject of extensive study due to their diverse potential applications. For example, Kappe and Roschger (1989) explored the synthesis and reactions of Biginelli compounds, a class to which this compound is closely related. They investigated various reactions of tetrahydropyrimidine carboxylic acid derivatives, including methylation, acylation, and condensation, leading to the formation of compounds with potential applications in medicinal chemistry and materials science (Kappe & Roschger, 1989).

Potential Inhibitory Activities

Al-Wahaibi et al. (2021) reported on structural characterization and potential dihydrofolate reductase (DHFR) inhibitory activities of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives, showcasing the relevance of pyrimidine derivatives in the development of enzyme inhibitors with potential therapeutic applications (Al-Wahaibi et al., 2021). These findings highlight the compound's potential utility in drug discovery, particularly in targeting enzymes critical for disease pathogenesis.

Cytotoxic Activities

Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives and examined their cytotoxic activities against various cancer cell lines. Their work indicates the potential of such derivatives in oncology, providing insights into the structural features that may contribute to cytotoxic effects (Stolarczyk et al., 2018).

Mechanism of Action

Properties

IUPAC Name

methyl 2-ethylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-4-28-18-20-15-14(16(23)21-18)13(12(9(2)19-15)17(24)27-3)10-5-7-11(8-6-10)22(25)26/h5-8,13H,4H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKZFSTZVIXJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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